molecular formula C26H26ClN3O2S B7730493 MFCD02979200

MFCD02979200

Cat. No.: B7730493
M. Wt: 480.0 g/mol
InChI Key: AHCASFABJRBFLZ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02979200 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979200 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation and purification using [techniques such as recrystallization or chromatography].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch processing: Controlled reaction conditions in large reactors.

    Continuous flow processing: Streamlined production with continuous input of reactants and output of the product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979200 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [specific products].

    Reduction: Reaction with reducing agents to yield [specific products].

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [examples], typically under [specific conditions].

    Reduction: Common reducing agents include [examples], typically under [specific conditions].

    Substitution: Common reagents include [examples], typically under [specific conditions].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of [specific products].

    Reduction: Formation of [specific products].

    Substitution: Formation of [specific products].

Scientific Research Applications

MFCD02979200 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and mechanisms of action.

    Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD02979200 involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to specific receptors or enzymes: Modulating their activity and downstream effects.

    Altering cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.

Properties

IUPAC Name

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2S/c1-2-3-4-7-14-32-22-12-10-19(11-13-22)15-21(17-28)25(31)30-26-29-18-23(33-26)16-20-8-5-6-9-24(20)27/h5-6,8-13,15,18H,2-4,7,14,16H2,1H3,(H,29,30,31)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCASFABJRBFLZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.